molecular formula C20H16O3 B14563483 5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one CAS No. 62064-30-6

5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one

Cat. No.: B14563483
CAS No.: 62064-30-6
M. Wt: 304.3 g/mol
InChI Key: WAKGBCHLCFSSCW-UHFFFAOYSA-N
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Description

“5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one” is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one” typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and an alkyne.

    Introduction of Substituents: The methoxy, methyl, and naphthyl groups can be introduced through various substitution reactions. For example, the methoxy group can be added via methylation using methyl iodide and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one” would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, which lacks the methoxy, methyl, and naphthyl groups.

    5-Methoxybenzofuran: A simpler analog with only the methoxy group attached.

    3-Methylbenzofuran: Another analog with only the methyl group attached.

    3-(Naphthalen-1-yl)benzofuran: An analog with only the naphthyl group attached.

Uniqueness

“5-Methoxy-3-methyl-3-(naphthalen-1-yl)-2-benzofuran-1(3H)-one” is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the methoxy, methyl, and naphthyl groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

CAS No.

62064-30-6

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

5-methoxy-3-methyl-3-naphthalen-1-yl-2-benzofuran-1-one

InChI

InChI=1S/C20H16O3/c1-20(17-9-5-7-13-6-3-4-8-15(13)17)18-12-14(22-2)10-11-16(18)19(21)23-20/h3-12H,1-2H3

InChI Key

WAKGBCHLCFSSCW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C(=O)O1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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